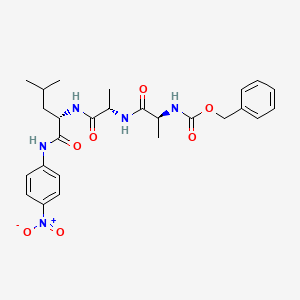
Z-Ala-ala-leu-pna
Vue d'ensemble
Description
Z-Ala-ala-leu-pna is a peptide that has gained significant attention in scientific research due to its potential in various fields. This peptide is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Applications De Recherche Scientifique
Enzymatic Synthesis in Organic Solvents : Getun et al. (1997) studied the enzymatic synthesis of Z-Ala-ala-leu-pna using SDS-subtilisin complex as a catalyst in organic solvents. This approach aimed to overcome obstacles like secondary hydrolysis in peptide bond formation, highlighting the potential of proteases in peptide chemistry (Getun et al., 1997).
Biocatalysts for Peptide Synthesis : Filippova et al. (2001) investigated the immobilization of subtilisin and thermolysin on poly(vinyl alcohol) cryogel as biocatalysts. They found that immobilized subtilisin exhibits high synthetic activity in organic media for the synthesis of peptide Z-Ala-ala-leu-pna (Filippova et al., 2001).
Subtilisin Suspensions in Aprotic Solvents : Getun et al. (1998) explored the use of subtilisin 72 in aprotic solvents like acetonitrile and dioxane for the synthesis of Z-Ala-ala-leu-pna. The study provided insights into the catalytic abilities of subtilisin in different solvent conditions (Getun et al., 1998).
Calpain I Inhibitors : Harris et al. (1995) described the development of a continuous fluorogenic assay for calpain I, using substrates such as Z-Leu-Arg-(7-methoxynaphthyl)amide and Z-(D)Ala-Leu-Phe-(OCO-2,6-Fl2-Ph), which are structurally related to Z-Ala-ala-leu-pna. This research contributes to understanding the inhibition mechanisms of certain enzymes (Harris et al., 1995).
Characterization of Human Protein Z : Broze and Miletich (1984) characterized Protein Z from human plasma, detailing its molecular weight, extinction coefficient, and concentration in plasma. The NH2-terminal sequence of this protein includes residues similar to Z-Ala-ala-leu-pna (Broze & Miletich, 1984).
Thermolysin in Peptide Synthesis : Belyaeva et al. (2008) studied the immobilization of thermolysin on polyvinyl alcohol cryogel, examining its catalytic properties in peptide synthesis, including peptides with sequences similar to Z-Ala-ala-leu-pna (Belyaeva et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O7/c1-16(2)14-22(25(34)29-20-10-12-21(13-11-20)31(36)37)30-24(33)17(3)27-23(32)18(4)28-26(35)38-15-19-8-6-5-7-9-19/h5-13,16-18,22H,14-15H2,1-4H3,(H,27,32)(H,28,35)(H,29,34)(H,30,33)/t17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSQXEZZCBIDKW-SPEDKVCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-ala-leu-pna | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



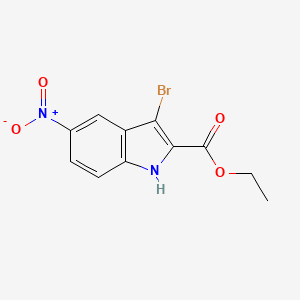
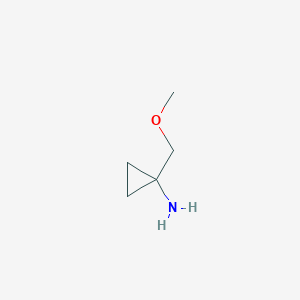
![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)
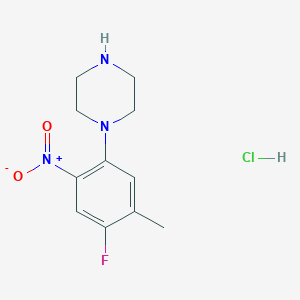



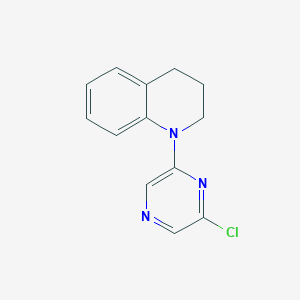


![[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1453052.png)


